molecular formula C15H20N4O2 B8481390 tert-butyl 3-(4-amino-1-methyl-1H-pyrazol-5-yl)phenylcarbamate

tert-butyl 3-(4-amino-1-methyl-1H-pyrazol-5-yl)phenylcarbamate

Cat. No. B8481390
M. Wt: 288.34 g/mol
InChI Key: PTRRMZVPVBNGFM-UHFFFAOYSA-N
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Patent
US08669361B2

Procedure details

To a 10 mL microwave vial was added 5-chloro-1-methyl-4-nitro-1H-pyrazole (150 mg, 0.93 mmol), 3-(tert-butoxycarbonylamino)phenylboronic acid (440 mg, 1.86 mmol), dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) (152 mg, 0.019 mmol), a 1:1 M solution of Na2CO3/KOAc (1 mL) and acetonitrile (4 mL). The mixture was irradiated to 130° C. with a microwave for 40 min and the mixture was cooled, concentrated and purified via flash chromatography, heptane/ethyl acetate 20% to 95% to afford a yellow oil. To a 50 mL round bottom flask was added the nitro compound (120 mg, 0.90 mmol), iron (156 mg, 2.8 mmol), ammonium chloride (200 mg, 3.7 mmol), ethanol (10 mL) and water (1.5 mL). The mixture was stirred for 1 h and the reaction was monitored by LCMS. Upon completion of the reaction, the mixture was filtered through a pad of Celite and was washed with ethyl acetate (30 mL) and a 10% aqueous solution of K3PO4 (30 mL). The organic layer was washed with water (30 mL), dried over Na2SO4 and the organic solvent was distilled off to yield tert-butyl 3-(4-amino-1-methyl-1H-pyrazol-5-yl)phenylcarbamate as a brown oil with a purity of >98% (120 mg, 45%) over two steps. ESIMS m/z=289.1 (M+1)
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
150 mg
Type
reactant
Reaction Step Two
Quantity
440 mg
Type
reactant
Reaction Step Two
Quantity
152 mg
Type
catalyst
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Na2CO3 KOAc
Quantity
1 mL
Type
reactant
Reaction Step Four
[Compound]
Name
nitro
Quantity
120 mg
Type
reactant
Reaction Step Five
Quantity
200 mg
Type
reactant
Reaction Step Five
Name
Quantity
156 mg
Type
catalyst
Reaction Step Five
Name
Quantity
1.5 mL
Type
solvent
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:6]([CH3:7])[N:5]=[CH:4][C:3]=1[N+:8]([O-])=O.[C:11]([O:15][C:16]([NH:18][C:19]1[CH:20]=[C:21](B(O)O)[CH:22]=[CH:23][CH:24]=1)=[O:17])([CH3:14])([CH3:13])[CH3:12].C([O-])([O-])=O.[Na+].[Na+].CC([O-])=O.[K+].[Cl-].[NH4+]>C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2].[Fe].O.C(O)C.C(#N)C>[NH2:8][C:3]1[CH:4]=[N:5][N:6]([CH3:7])[C:2]=1[C:23]1[CH:24]=[C:19]([NH:18][C:16](=[O:17])[O:15][C:11]([CH3:13])([CH3:12])[CH3:14])[CH:20]=[CH:21][CH:22]=1 |f:2.3.4.5.6,7.8,9.10.11.12|

Inputs

Step One
Name
Quantity
4 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
150 mg
Type
reactant
Smiles
ClC1=C(C=NN1C)[N+](=O)[O-]
Name
Quantity
440 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC=1C=C(C=CC1)B(O)O
Name
Quantity
152 mg
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
Step Three
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Na2CO3 KOAc
Quantity
1 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+].CC(=O)[O-].[K+]
Step Five
Name
nitro
Quantity
120 mg
Type
reactant
Smiles
Name
Quantity
200 mg
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
156 mg
Type
catalyst
Smiles
[Fe]
Name
Quantity
1.5 mL
Type
solvent
Smiles
O
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was irradiated to 130° C. with a microwave for 40 min
Duration
40 min
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified via flash chromatography, heptane/ethyl acetate 20% to 95%
CUSTOM
Type
CUSTOM
Details
to afford a yellow oil
CUSTOM
Type
CUSTOM
Details
Upon completion of the reaction
FILTRATION
Type
FILTRATION
Details
the mixture was filtered through a pad of Celite
WASH
Type
WASH
Details
was washed with ethyl acetate (30 mL)
WASH
Type
WASH
Details
The organic layer was washed with water (30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
DISTILLATION
Type
DISTILLATION
Details
the organic solvent was distilled off

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC=1C=NN(C1C=1C=C(C=CC1)NC(OC(C)(C)C)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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